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Compound of Interest

Compound Name: 2,5-Dichlorobenzophenone

Cat. No.: B102398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichlorobenzophenone (C₁₃H₈Cl₂O), a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for these analytical

techniques.

Core Spectroscopic Data
The quantitative spectroscopic data for 2,5-Dichlorobenzophenone is summarized in the

tables below. It is important to note that while spectral data for this compound exists in various

databases, publicly accessible, detailed peak lists with assignments are limited. The data

presented here is a combination of referenced database information and predicted values

based on the analysis of closely related structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.80 - 7.70 Multiplet 2H

Protons ortho to

carbonyl

(unsubstituted ring)

~7.65 - 7.55 Multiplet 1H

Proton para to

carbonyl

(unsubstituted ring)

~7.50 - 7.40 Multiplet 2H

Protons meta to

carbonyl

(unsubstituted ring)

~7.45 Doublet 1H

H-6 (proton ortho to

carbonyl, adjacent to

Cl)

~7.35 Doublet of Doublets 1H
H-4 (proton between

two Cl atoms)

~7.30 Doublet 1H
H-3 (proton ortho to

Cl)

Disclaimer: The ¹H NMR data is predicted based on established chemical shift values for

substituted benzophenones. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~195 Carbonyl Carbon (C=O)

~138 Quaternary Carbon (C-1', unsubstituted ring)

~137 Quaternary Carbon (C-1, dichlorinated ring)

~133 CH (para to carbonyl, unsubstituted ring)

~132 Quaternary Carbon (C-2, attached to Cl)

~131 CH (dichlorinated ring)

~130 CH (ortho to carbonyl, unsubstituted ring)

~129 Quaternary Carbon (C-5, attached to Cl)

~128 CH (meta to carbonyl, unsubstituted ring)

~127 CH (dichlorinated ring)

Note: The ¹³C NMR data is based on information available in the PubChem database, which

references spectral data from commercial libraries.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~1670 Strong C=O (Ketone) Stretch

~1600 - 1450 Medium Aromatic C=C Ring Stretch

~1300 - 1000 Strong C-Cl Stretch

~900 - 675 Strong
Aromatic C-H Out-of-Plane

Bending

Note: The IR data is based on typical absorption frequencies for aromatic ketones and

chlorinated aromatic compounds.
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Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

252 ~65 [M+2]⁺• Isotope Peak

250 100 [M]⁺• Molecular Ion

215 Moderate [M-Cl]⁺

175 High
[C₆H₄ClCO]⁺ (Dichlorobenzoyl

cation)

139 Moderate [C₆H₄Cl]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Note: The mass spectrometry data is based on typical fragmentation patterns for

benzophenones and the isotopic distribution of chlorine. The molecular ion peak is expected to

show a characteristic 3:1 ratio for the [M]⁺• and [M+2]⁺• peaks due to the presence of two

chlorine atoms.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound such as 2,5-Dichlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,5-Dichlorobenzophenone is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500

MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-

added to achieve an adequate signal-to-noise ratio.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,

operating at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled

pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an

acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required

to obtain a high-quality spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a

hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum of the empty spectrometer is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile and thermally stable compound like 2,5-
Dichlorobenzophenone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron

Ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected

into the gas chromatograph, where it is vaporized and separated from the solvent and any

impurities. The separated compound then enters the mass spectrometer's ion source. In EI,

the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.
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Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like

2,5-Dichlorobenzophenone can be visualized as follows.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

Synthesis of 2,5-Dichlorobenzophenone

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts, Coupling Constants, Integration Absorption Frequencies m/z Values, Fragmentation Pattern, Isotopic Ratios

Structure Confirmation of 2,5-Dichlorobenzophenone

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,5-Dichlorobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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